molecular formula C6H12Cl2N4S B2369173 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride CAS No. 69389-20-4

1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride

Cat. No. B2369173
CAS RN: 69389-20-4
M. Wt: 243.15
InChI Key: FLNOKVURNLAMGW-UHFFFAOYSA-N
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Description

“1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 69389-20-4 . It has a molecular weight of 243.16 . The IUPAC name for this compound is 5-(piperazin-1-yl)-1,2,4-thiadiazole dihydrochloride .


Molecular Structure Analysis

The InChI code for “1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride” is 1S/C6H10N4S.2ClH/c1-3-10(4-2-7-1)6-8-5-9-11-6;;/h5,7H,1-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride and related compounds have been synthesized and studied for various biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine, synthesized from aminothiourea and carbon disulfide, showed inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential agricultural applications (Xia, 2015).

Antibacterial Screening

Compounds containing 1-(1,2,4-Thiadiazol-5-yl)piperazine structure have shown moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli, suggesting their potential use in developing new antibacterial agents (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Antimicrobial and Surface Active Properties

Thiadiazolyl Piperidine and Thiadiazolyl Piperazine compounds, derived from stearic acid and designed for non-ionic surfactant applications, exhibited antimicrobial activities against various bacteria and fungi. This indicates their potential use in surface-active agents with antimicrobial properties (Abdelmajeid, Amine, & Hassan, 2017).

Anticancer Applications

Certain thiadiazole derivatives with a piperazine substituent showed promising anticancer activity. They were effective against various cancer cell lines, highlighting their potential as new cancer therapeutics (Turov, 2020).

Anticonvulsant Activity

Some 1,3,4-thiadiazole derivatives, synthesized by reacting with various sulfonyl chlorides, exhibited potent anticonvulsant activity, offering potential avenues for the development of new antiepileptic drugs (Harish, Mohana, & Mallesha, 2014).

Anti-Leishmanial Activity

Novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents exhibited significant anti-leishmanial activity, suggesting potential use in treating leishmaniasis (Tahghighi et al., 2011).

DNA Binding and Anticancer Studies

1,3,4-Thiadiazole derivatives of ibuprofen and ciprofloxacin showed significant DNA binding and demonstrated potential as anti-cancer drug candidates, particularly effective against hepatocellular carcinoma cell lines (Farooqi et al., 2018).

Mechanism of Action

While the specific mechanism of action for “1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride” is not available, similar compounds have been found to catalyze the hydrolysis of several endogenous biologically active lipids .

Future Directions

The future directions for research on “1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride” and similar compounds could involve further exploration of their biochemical and biological properties , as well as their potential applications in various fields.

properties

IUPAC Name

5-piperazin-1-yl-1,2,4-thiadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S.2ClH/c1-3-10(4-2-7-1)6-8-5-9-11-6;;/h5,7H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNOKVURNLAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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